Tissue Cross-Linking Efficacy: Moderate Potency with Favorable Selectivity vs. Other Formaldehyde Releasers
In an ex vivo rabbit corneal cross-linking model, 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane (OCT) at 25 mM concentration induced a thermal denaturation temperature (ΔTm) shift of approximately 0.5°C, which was not statistically significant [1]. In contrast, diazolidinyl urea (DAU) and sodium hydroxymethylglycinate (SMG) produced significantly larger ΔTm shifts of up to 7.71°C and 5.46°C, respectively, at the same concentration [1]. This indicates that OCT exhibits a moderate cross-linking effect, which may be advantageous in applications where over-stiffening of tissue or material is undesirable.
| Evidence Dimension | Thermal denaturation temperature shift (ΔTm) after 30 min cross-linking |
|---|---|
| Target Compound Data | ΔTm ≈ 0.5°C (not statistically significant) |
| Comparator Or Baseline | Diazolidinyl urea (DAU): ΔTm = 7.713 ± 0.226°C at pH 8.5; Sodium hydroxymethylglycinate (SMG): ΔTm = 5.463 ± 0.419°C at pH 8.5 |
| Quantified Difference | OCT ΔTm is approximately 15× lower than DAU and 11× lower than SMG |
| Conditions | Ex vivo rabbit cornea; 25 mM compound concentration; pH 8.5; 30 min incubation; DSC measurement |
Why This Matters
Selecting OCT over more potent FARs like DAU or SMG allows for a milder cross-linking effect, which is critical for applications requiring collagen stabilization without excessive tissue stiffening or material embrittlement.
- [1] Babizhayev, M. A., et al. (2015). Cosmetic Preservatives as Therapeutic Corneal and Scleral Tissue Cross-Linking Agents. Investigative Ophthalmology & Visual Science, 56(2), 1274–1282. View Source
